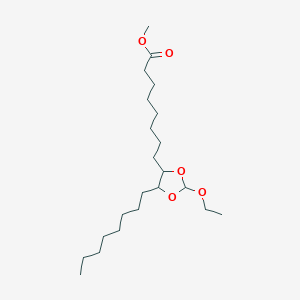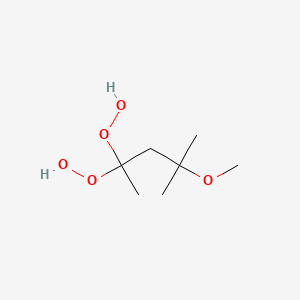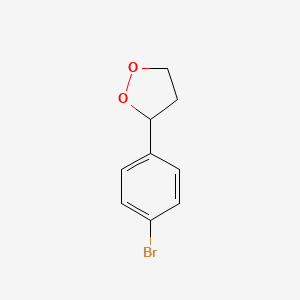
(2,5-Dichloro-4-trimethylsilyloxyphenoxy)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dichloro-4-trimethylsilyloxyphenoxy)trimethylsilane is an organosilicon compound with the molecular formula C12H20Cl2O2Si2. It is a derivative of 2,5-dichlorohydroquinone, where the hydroxyl groups are replaced by trimethylsilyloxy groups. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloro-4-trimethylsilyloxyphenoxy)trimethylsilane typically involves the reaction of 2,5-dichlorohydroquinone with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichloro-4-trimethylsilyloxyphenoxy)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyloxy groups can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: Reduction can lead to the formation of hydroquinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxy compounds.
Oxidation Reactions: Major products are quinones.
Reduction Reactions: Hydroquinone derivatives are the primary products.
Scientific Research Applications
(2,5-Dichloro-4-trimethylsilyloxyphenoxy)trimethylsilane has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Dichloro-4-trimethylsilyloxyphenoxy)trimethylsilane involves the interaction of its trimethylsilyloxy groups with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved
Properties
CAS No. |
67289-04-7 |
|---|---|
Molecular Formula |
C12H20Cl2O2Si2 |
Molecular Weight |
323.36 g/mol |
IUPAC Name |
(2,5-dichloro-4-trimethylsilyloxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C12H20Cl2O2Si2/c1-17(2,3)15-11-7-10(14)12(8-9(11)13)16-18(4,5)6/h7-8H,1-6H3 |
InChI Key |
MIWBIZCTZOKMJI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC(=C(C=C1Cl)O[Si](C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


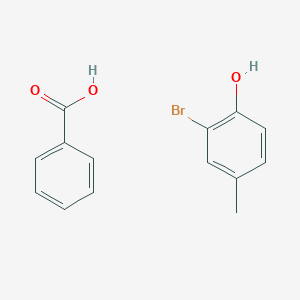
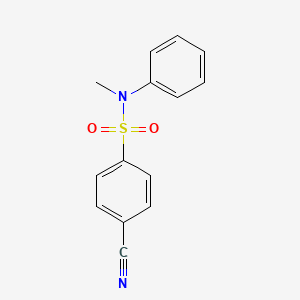
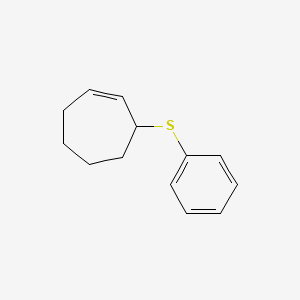

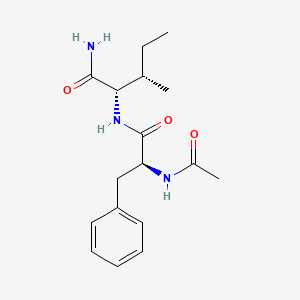
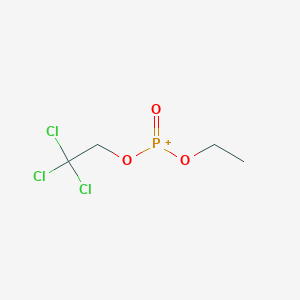
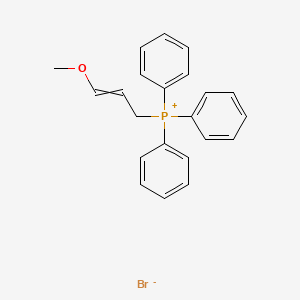
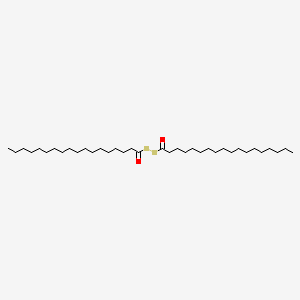
![5-Methyl-4H-furo[2,3-b][1]benzopyran-4-one](/img/structure/B14486903.png)

